fumigaclavine B
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Overview
Description
fumigaclavine B is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This particular compound is characterized by its unique stereochemistry and specific functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fumigaclavine B typically involves multi-step organic synthesis. The starting materials often include simple aromatic compounds and nitrogen-containing heterocycles. Key steps in the synthesis may involve:
Formation of the ergoline core: This can be achieved through cyclization reactions involving nitrogen-containing precursors.
Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxylation at the 9-position: This step may involve selective oxidation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To improve reaction efficiency and yield.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
fumigaclavine B can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.
Substitution: Nucleophilic substitution reactions at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
fumigaclavine B has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of fumigaclavine B involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Signaling pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
fumigaclavine B can be compared with other ergoline derivatives such as:
Lysergic acid diethylamide: Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.
Properties
CAS No. |
6879-93-2 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol |
InChI |
InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13-,15-,16+/m1/s1 |
InChI Key |
JUXRVSRUBIFVKE-UHFFFAOYSA-N |
SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |
Canonical SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |
melting_point |
265-267°C |
physical_description |
Solid |
Synonyms |
fumigaclavine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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